
6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxazoline ring, a p-chlorobenzoyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the acylation of benzyl alcohol with p-chlorobenzoyl chloride in the presence of a catalyst such as metallic samarium under neutral conditions . The reaction is carried out in anhydrous acetonitrile at elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzoxazoline ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include substituted benzoxazolines, alcohol derivatives, and carboxylic acids. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
p-Chlorobenzoic acid: Shares the p-chlorobenzoyl group but lacks the benzoxazoline ring.
Indomethacin: Contains a similar p-chlorobenzoyl group and is known for its anti-inflammatory properties.
Benzoxazoline derivatives: Compounds with similar benzoxazoline rings but different substituents.
Uniqueness
6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
76752-12-0 |
|---|---|
Molecular Formula |
C17H12ClNO5 |
Molecular Weight |
345.7 g/mol |
IUPAC Name |
2-[6-(4-chlorobenzoyl)-2-oxo-1,3-benzoxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H12ClNO5/c1-9(16(21)22)19-13-7-4-11(8-14(13)24-17(19)23)15(20)10-2-5-12(18)6-3-10/h2-9H,1H3,(H,21,22) |
InChI Key |
WAWLEHVRZVLJFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


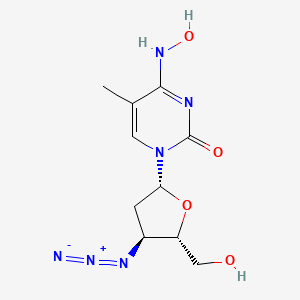
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
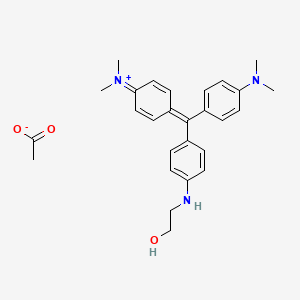

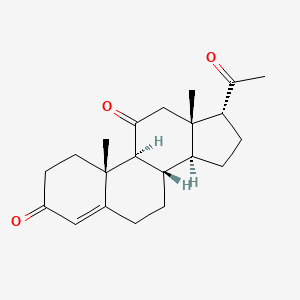

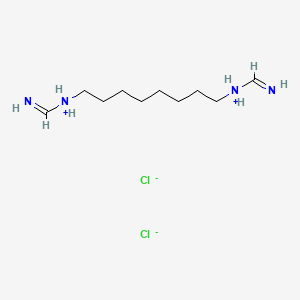
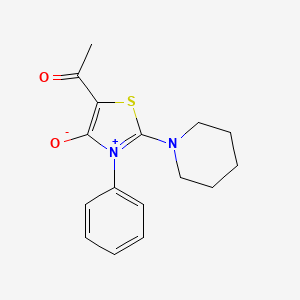
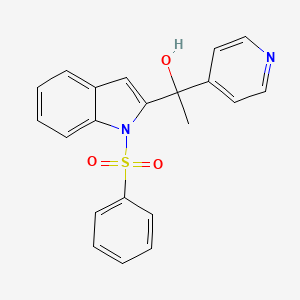
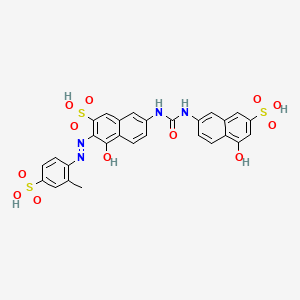
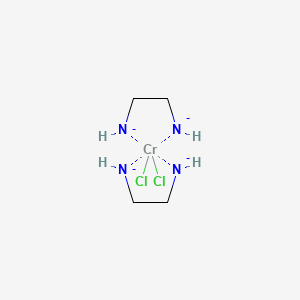
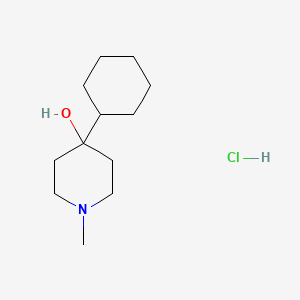

![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)
